
"1,2-Dithiolane-3-propanamine Hydrochloride"
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-propanamine Hydrochloride can be synthesized through the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or with potassium permanganate adsorbed on copper sulfate . Another method involves the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol .
Industrial Production Methods
While specific industrial production methods for 1,2-Dithiolane-3-propanamine Hydrochloride are not widely documented, the general approach involves the use of readily available starting materials and standard chemical synthesis techniques. The compound is typically produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure purity and consistency .
化学反应分析
Types of Reactions
1,2-Dithiolane-3-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amine group.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated amines
科学研究应用
1,2-Dithiolane-3-propanamine Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1,2-Dithiolane-3-propanamine Hydrochloride involves the unique reactivity of the dithiolane ring. The five-membered ring containing two sulfur atoms is prone to rapid thiol-disulfide exchange and ring-opening polymerization . This reactivity is exploited in various applications, including cell-uptake and reversible polymerization .
相似化合物的比较
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds contain similar dithiolane rings and are studied for their neuroprotective activity.
Thioctic acid: Another compound with a dithiolane ring, used in dynamic covalent chemistry and polymerization.
Uniqueness
1,2-Dithiolane-3-propanamine Hydrochloride is unique due to its specific structure, which includes an amine group attached to the dithiolane ring.
属性
分子式 |
C6H14ClNS2 |
|---|---|
分子量 |
199.8 g/mol |
IUPAC 名称 |
3-(dithiolan-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NS2.ClH/c7-4-1-2-6-3-5-8-9-6;/h6H,1-5,7H2;1H |
InChI 键 |
KHLXOQJWRPUMPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC1CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


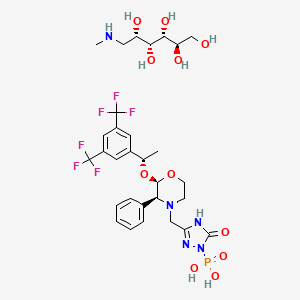
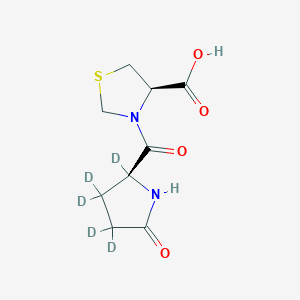
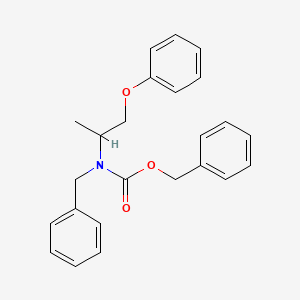
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

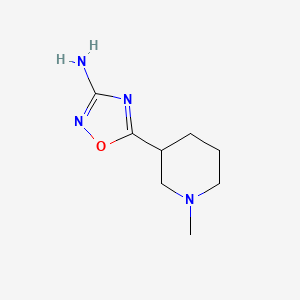
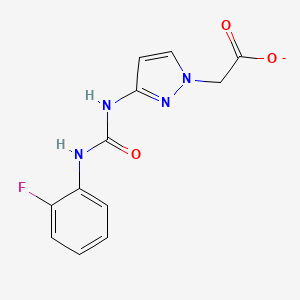
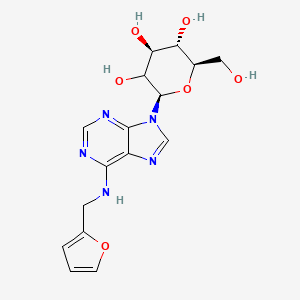

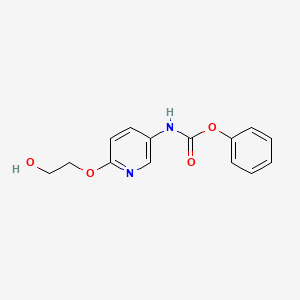
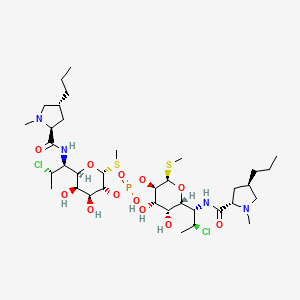

![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)
